2-{[5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide
Description
This compound is a triazole-based sulfanyl acetamide derivative characterized by a 4-methyl-4H-1,2,4-triazole core substituted with a 4-tert-butylphenyl group at position 5 and a sulfanyl-linked acetamide moiety attached to a 4-ethylphenyl group.
Properties
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4OS/c1-6-16-7-13-19(14-8-16)24-20(28)15-29-22-26-25-21(27(22)5)17-9-11-18(12-10-17)23(2,3)4/h7-14H,6,15H2,1-5H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZMXCUARRIRGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the triazole ring through a cyclization reaction involving hydrazine and an appropriate nitrile. The resulting triazole intermediate is then subjected to a thiolation reaction to introduce the sulfanyl group. Finally, the acetamide moiety is introduced through an acylation reaction with 4-ethylphenylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts may also be employed to enhance reaction efficiency. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid are often employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
2-{[5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity. Pathways involved include inhibition of key enzymes in metabolic pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Key Structural Features
The compound’s activity is influenced by:
- Triazole ring substituents : The 4-methyl group and 5-(4-tert-butylphenyl) group enhance steric bulk and hydrophobicity.
- Acetamide-linked aromatic group : The 4-ethylphenyl group balances lipophilicity and electronic effects.
Comparison Table
Research Findings and Pharmacological Data
- Orco Channel Modulation: VUAA1 activates Orco with EC₅₀ ~3.5 µM, while structural analogs like OLC-15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) act as antagonists, demonstrating that minor substituent changes can invert activity .
- Antiviral Activity: Simpler 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives inhibit adenovirus and ECHO-9 replication (IC₅₀ ~10–50 µM) . The target compound’s bulkier substituents could enhance potency by improving target engagement.
- Antimicrobial Potential: Analogs like AB4 show antimicrobial activity (similarity score 0.500 to known drugs), suggesting the target compound may also target bacterial enzymes or membranes .
Biological Activity
Overview
The compound 2-{[5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine and pharmacology.
Chemical Structure and Properties
The chemical structure of the compound features a triazole ring, a sulfanyl group, and an acetamide moiety. The presence of the tert-butylphenyl and ethylphenyl groups enhances its lipophilicity, which is crucial for biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₂₃N₄OS |
| Molecular Weight | 345.47 g/mol |
| CAS Number | Not available |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of triazole derivatives. The compound has shown significant efficacy against various bacterial strains. For instance:
- Staphylococcus aureus
- Escherichia coli
In vitro tests demonstrated that the compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Anticancer Activity
Triazole derivatives are recognized for their potential in cancer therapy. The compound has been evaluated for its ability to inhibit cancer cell proliferation. In one study, it demonstrated:
- IC50 Values : The compound showed IC50 values in the micromolar range against several cancer cell lines, indicating promising anticancer properties .
Enzyme Inhibition
The compound's mechanism of action may involve the inhibition of specific enzymes. Studies have reported its activity against:
- Acetylcholinesterase (AChE) : Significant inhibition was observed, suggesting potential applications in treating neurodegenerative diseases .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Interaction : The triazole ring may interact with active sites of enzymes, leading to inhibition.
- Cell Membrane Permeability : The lipophilic nature aids in crossing cellular membranes, enhancing bioavailability.
- Reactive Oxygen Species (ROS) : Some studies suggest that triazoles can modulate oxidative stress pathways, contributing to their anticancer effects .
Case Studies
-
Antimicrobial Efficacy Study :
- A series of tests were conducted on gram-positive and gram-negative bacteria.
- Results indicated that the compound inhibited bacterial growth effectively at low concentrations.
-
Cancer Cell Line Study :
- The compound was tested on breast and lung cancer cell lines.
- It resulted in a dose-dependent decrease in cell viability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
